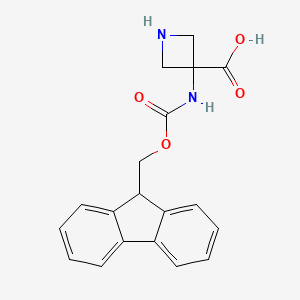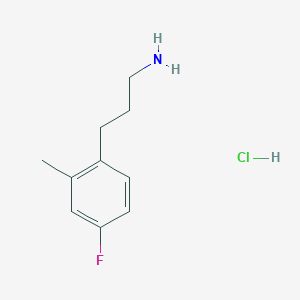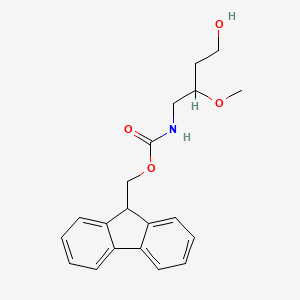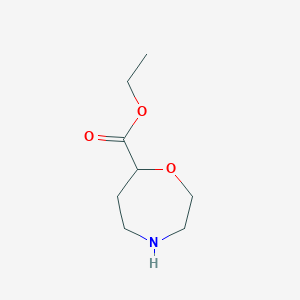
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is a synthetic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The azetidine ring in its structure adds to its chemical versatility, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The azetidine ring is then introduced through cyclization reactions, often involving azetidine-3-carboxylic acid as a starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The azetidine ring can interact with various biological molecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 3-(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
Uniqueness
Compared to similar compounds, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid stands out due to its azetidine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4/c22-17(23)19(10-20-11-19)21-18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,20H,9-11H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
DAESRYQMFSFJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)



![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


